(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate
Overview
Description
“(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom), a fluorine atom, and an acrylate group .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. One possible reaction could involve the protodeboronation of pinacol boronic esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties can be inferred from the functional groups present in the compound .Scientific Research Applications
Synthesis and Characterization
Novel N-Substituted Pyridin-2(1H)-one Derivatives : A series of new derivatives were synthesized using a compound similar to (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate, demonstrating its utility in creating new chemical compounds. These derivatives were characterized by various techniques like NMR, UV-Vis, FT-IR, HRMS, and X-ray crystallography. Their antibacterial activity was also investigated (Sharma et al., 2016).
Synthesis of Fluorinated Pyrrolidines : The compound was used in the asymmetric synthesis of fluorinated pyrrolidines, which are important in medicinal chemistry due to their presence in many biologically active molecules (Yan et al., 2012).
Spectroscopic and Structural Analysis
Spectroscopic Properties of Substituted Acrylonitriles : Studies on compounds similar to this compound revealed insights into the effects of substituents on electronic properties of acrylonitrile derivatives. This is crucial for understanding the behavior of these compounds in various applications (Percino et al., 2011).
Crystal Structure and DFT Study : The crystal structure and density functional theory (DFT) calculations of related compounds provide insights into their molecular structures, which are essential for understanding their chemical behavior and potential applications (Huang et al., 2021).
Biochemical and Pharmacological Aspects
Synthesis of Antitumor Agents : Research has been conducted on the synthesis of nortopsentin analogues, pyrrolo[2,3-b]pyridine derivatives, which show potential as antitumor agents in certain types of cancers. This illustrates the pharmaceutical potential of compounds structurally related to this compound (Carbone et al., 2013).
Radiosynthesis for Receptor Imaging : The compound's structure has been used in the synthesis of radiolabeled ligands for imaging nicotinic acetylcholine receptors, highlighting its potential in neuroimaging and the study of neurological disorders (Ravert et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
methyl (E)-3-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-18-13(17)5-4-10-8-11(14)15-12(9-10)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPZLUMSUCULD-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=NC(=C1)F)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=NC(=C1)F)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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